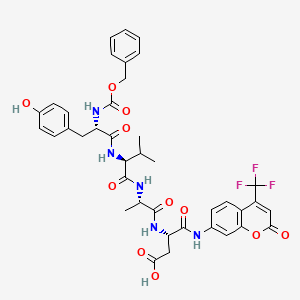

![molecular formula C12H17BFNO4 B6334183 [3-Fluoro-4-[[(tert-butoxycarbonyl)amino]methyl]phenyl]boronic acid CAS No. 1374451-80-5](/img/structure/B6334183.png)

[3-Fluoro-4-[[(tert-butoxycarbonyl)amino]methyl]phenyl]boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

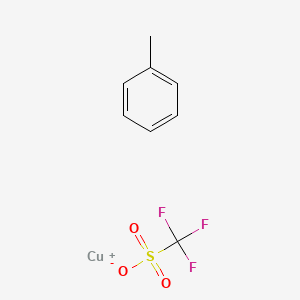

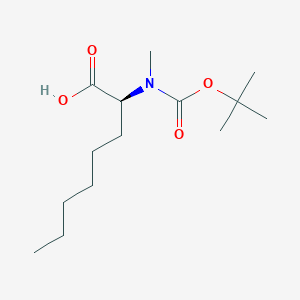

The molecular structure of boronic acids, including this compound, typically involves a boron atom that is sp2-hybridized and contains an empty p-orbital . This results in a planar compound with idealized C2V molecular symmetry .Chemical Reactions Analysis

Boronic acids, including this compound, have the ability to reversibly bind diol functional groups . This property has been utilized for fluorescent detection of saccharides . They can also be used as reactants in coupling reactions .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

This compound is synthesized from 4-bromo-2-fluoroaniline through a process that includes protecting the amine group, lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis. The compound exhibits a relatively low boronic acid pKa value of 7.8, facilitating its attachment to polymers and its application in constructing glucose-sensing materials that operate at physiological pH levels. The detailed synthesis and crystal structure of related boronic acids underline their importance in creating biologically active compounds and pharmaceutical agents, as well as their utility in Suzuki cross-coupling reactions and other areas of synthetic chemistry (Das et al., 2003).

Thermal Properties and Decomposition

Studies on related compounds, such as Boc-p-fluoro-phenylalanine, reveal insights into the thermal decomposition processes of non-natural amino acids. This knowledge is crucial for understanding the stability and handling of these compounds during the synthesis and storage processes (Cai et al., 2000).

Applications in Peptide Synthesis

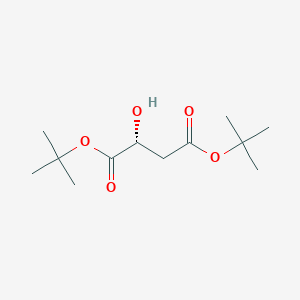

The tert-butoxycarbonyl (Boc) protecting group, integral to this compound, is widely used in the synthesis of peptides. It allows for the efficient synthesis of tert-butyl esters of N-protected amino acids under mild conditions. This versatility underscores the compound's importance in peptide synthesis, where it facilitates the creation of complex peptide structures necessary for biological research and pharmaceutical development (Loffet et al., 1989).

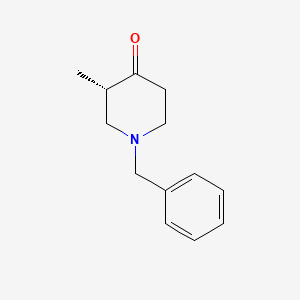

Catalysis and Organic Reactions

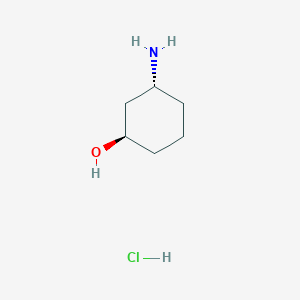

This compound and its derivatives are pivotal in catalysis, serving as efficient and environmentally benign catalysts for the N-tert-butoxycarbonylation of amines. Such applications are crucial in the synthesis of N-Boc-protected amino acids, which are foundational in peptide synthesis and have broad implications in medicinal chemistry and the development of therapeutic agents (Heydari et al., 2007).

Organic Synthesis Intermediates

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to interact with various enzymes and receptors in the body, often acting as inhibitors .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological targets, which can lead to changes in their function .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and cell adhesion .

Pharmacokinetics

Boronic acids and their derivatives are generally well absorbed and distributed in the body, metabolized by various enzymes, and excreted in the urine .

Result of Action

The interaction of boronic acids with biological targets can lead to changes in cellular function, potentially resulting in therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the reactivity of boronic acids is known to be influenced by pH, with increased reactivity observed under acidic conditions .

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential applications in various fields of research and industry. Given its ability to reversibly bind diol functional groups, it could be particularly useful in the development of new detection methods for saccharides .

Propiedades

IUPAC Name |

[3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-4-5-9(13(17)18)6-10(8)14/h4-6,17-18H,7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYNYRGHIRMQPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CNC(=O)OC(C)(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1Z)-2-Nitroprop-1-en-1-yl]furan](/img/structure/B6334112.png)